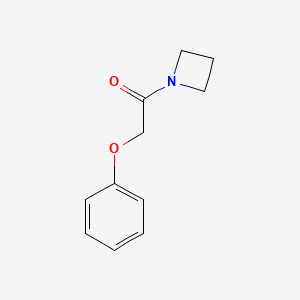
1-(Azetidin-1-yl)-2-phenoxyethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-1-yl)-2-phenoxyethan-1-one is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a phenoxyethanone moiety
准备方法
The synthesis of 1-(Azetidin-1-yl)-2-phenoxyethan-1-one typically involves the reaction of azetidine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
1-(Azetidin-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenoxy group, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .
科学研究应用
1-(Azetidin-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.
作用机制
The mechanism of action of 1-(Azetidin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
相似化合物的比较
1-(Azetidin-1-yl)-2-phenoxyethan-1-one can be compared with other azetidine-containing compounds, such as:
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone: This compound has similar structural features but includes a sulfanyl group, which may alter its chemical reactivity and biological activity.
2-(4-Benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)acetamide: This compound features additional functional groups that can enhance its interactions with biological targets, making it potentially more effective in certain applications.
The uniqueness of this compound lies in its specific combination of the azetidine ring and phenoxyethanone moiety, which provides a distinct set of chemical and biological properties .
生物活性
1-(Azetidin-1-yl)-2-phenoxyethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features an azetidine ring and a phenoxy group, which contribute to its unique chemical properties. The azetidine moiety is known for its ability to interact with various biological targets, while the phenoxy group may enhance binding affinity and specificity to these targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activities. Key interactions include:
- Hydrogen Bonding : Facilitates binding to target sites.
- Hydrophobic Interactions : Enhances affinity for lipid membranes.
- Van der Waals Forces : Stabilizes the compound-target complex.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
The compound has been investigated for its potential in cancer treatment. It demonstrates cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have highlighted its efficacy against breast cancer cells, suggesting a role in modulating pathways related to tumor growth .
Enzyme Inhibition
Research has identified this compound as a potential inhibitor of key enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a critical role in lipid metabolism .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity :
-
Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited broad-spectrum activity, particularly effective against Staphylococcus aureus and Escherichia coli.
- Enzyme Interaction Study :
Research Applications
The unique properties of this compound make it valuable in various research fields:
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
1-(azetidin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)9-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI 键 |
UEEXYODNBBNWSO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C(=O)COC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















